2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one
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Overview
Description
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O2. This compound is characterized by the presence of two bromine atoms, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanone moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one can be achieved through a multi-step process. One common method involves the bromination of 1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid or chloroform.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with amines or thiols.
Oxidation: Formation of 2-Bromo-1-(3-bromo-2-oxo-5-methylphenyl)propan-1-one.
Reduction: Formation of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-ol.
Scientific Research Applications
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Analytical Chemistry: The compound is utilized as a reference standard in analytical methods like chromatography and spectroscopy.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
2-Bromo-1-(3-methylphenyl)propan-1-one: Lacks the additional bromine and hydroxy groups.
2-Bromo-1-phenylpropan-1-one: Lacks the methyl and hydroxy groups on the phenyl ring.
Uniqueness
2-Bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one is unique due to the presence of both bromine and hydroxy groups on the phenyl ring, which imparts distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
CAS No. |
402588-07-2 |
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Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-2-hydroxy-5-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-5-3-7(9(13)6(2)11)10(14)8(12)4-5/h3-4,6,14H,1-2H3 |
InChI Key |
DJULVIAUZMPRPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C(=O)C(C)Br |
Origin of Product |
United States |
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